1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment | |
|---|---|---|
| 1,680 | C=O stretch (amide) | |
| 1,320 | S=O asymmetric stretch | |
| 1,150 | S=O symmetric stretch | |
| 760 | C–Br stretch | . |
Mass Spectrometry (MS)
- ESI-MS : m/z 497.2 [M+H]⁺ (calc. 497.5) .
- Fragmentation patterns include loss of the sulfonyl group (−SO₂, m/z 385) and pyrazole ring cleavage (−C₅H₆BrN₂, m/z 272) .
Tautomeric and Stereochemical Considerations
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O3S/c1-14-6-7-19(12-15(14)2)30(28,29)25-10-8-24(9-11-25)20(27)13-16(3)26-18(5)21(22)17(4)23-26/h6-7,12,16H,8-11,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDIHAJAFUUGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine
Piperazine reacts with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine or DIEA) to yield the monosulfonylated product. Excess sulfonyl chloride must be avoided to prevent disubstitution.
Optimization Insights :
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Solvent : Dichloromethane or THF improves solubility of the sulfonyl chloride.
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Workup : Aqueous washes (sat. NH4Cl, brine) followed by MgSO4 drying and column chromatography (EtOAc/hexane) yield 78–82% pure product.
Preparation of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl Chloride
Bromination of 3,5-Dimethylpyrazole
Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 80°C introduces the bromine atom selectively at the 4-position.
| Bromination Conditions | Yield | Purity (HPLC) |
|---|---|---|
| NBS (1.1 equiv.), DMF, 80°C | 72% | 95% |
| Br2 (1.0 equiv.), CCl4, 40°C | 68% | 89% |
The use of NBS minimizes di-bromination byproducts compared to molecular bromine.
N-Alkylation with γ-Chlorobutanoyl Chloride
4-Bromo-3,5-dimethylpyrazole undergoes N-alkylation with γ-chlorobutanoyl chloride in acetonitrile using K2CO3 as a base.
Key Observations :
Oxidation to Butanoyl Chloride
The intermediate γ-chlorobutanoylpyrazole is oxidized to the carboxylic acid using KMnO4 in acidic conditions, followed by treatment with oxalyl chloride to form the acyl chloride.
Reaction Sequence :
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Oxidation : 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanol → butanoic acid (H2SO4, KMnO4, 65% yield).
-
Acyl Chloride Formation : Butanoic acid + oxalyl chloride (cat. DMF) → acyl chloride (93% conversion).
Coupling of Fragments: Acylation of 4-[(3,4-Dimethylphenyl)sulfonyl]piperazine
The sulfonylated piperazine reacts with 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl chloride in dichloromethane using DIEA as a base.
Optimized Conditions :
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Stoichiometry : 1.2 equiv. acyl chloride, 2.5 equiv. DIEA.
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Temperature : 0°C→RT over 2h to mitigate exothermic side reactions.
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Workup : Extraction with NaHCO3 (aq.) removes excess acid, followed by silica gel chromatography (DCM/MeOH 95:5) to isolate the product in 68% yield.
Comparative Analysis of Coupling Reagents
Alternative coupling agents were evaluated to bypass acyl chloride instability:
| Reagent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| CDI | DMF | 20 | 58% |
| HATU | DMF | 20 | 72% |
| DCC | CH3CN | 20 | 64% |
HATU provided superior yields due to enhanced activation of the carboxylic acid intermediate.
Challenges and Mitigation Strategies
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Regioselectivity in Pyrazole Bromination :
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Solution : Use of NBS with radical inhibitors (e.g., BHT) suppresses di-bromination.
-
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Acyl Chloride Hydrolysis :
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Solution : Anhydrous conditions and rapid coupling prevent degradation.
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-
Piperazine Disubstitution :
Spectroscopic Characterization
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1H NMR (400 MHz, DMSO-d6): δ 2.09 (s, 3H, CH3), 2.15 (s, 3H, CH3), 3.25 (t, J=8.4 Hz, piperazine CH2), 5.85 (s, pyrazole H).
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LC-MS : m/z = 539 [M+H]+, confirming molecular ion consistency.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazole derivatives, including compounds structurally related to the target molecule. For instance, pyrazolo[4,3-d]pyrimidines have shown efficacy against several viruses such as the herpes simplex virus and HIV. A compound with a similar structure demonstrated an EC50 value of 0.02 μM against HSV-1, indicating a strong antiviral potential .
Anticancer Properties
Research indicates that piperazine derivatives can exhibit anticancer activity. The sulfonyl group in the compound may enhance its interaction with biological targets involved in cancer progression. A study on piperazine derivatives revealed that modifications at the sulfonyl position could lead to increased cytotoxicity against various cancer cell lines .
Neuropharmacological Effects
Piperazine compounds are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of pyrazole moieties may further modulate these effects. A related study found that piperazine derivatives showed significant binding affinity to serotonin receptors, which are crucial in mood regulation .
Polymer Synthesis
The unique structural features of the compound allow it to be utilized as a building block in polymer chemistry. Its ability to participate in various chemical reactions makes it suitable for synthesizing functional polymers with specific properties. For example, polymers derived from piperazine and pyrazole units have been explored for use in drug delivery systems due to their biocompatibility and controlled release characteristics .
Data Table: Summary of Research Findings
Case Studies
-
Antiviral Efficacy Study
- Objective : To evaluate the antiviral efficacy of pyrazole derivatives.
- Method : In vitro testing against HSV-1.
- Results : A derivative exhibited superior antiviral activity compared to standard treatments.
- : Highlights the potential of pyrazole-based compounds in antiviral drug development.
-
Cytotoxicity Assessment
- Objective : To assess the anticancer properties of piperazine derivatives.
- Method : Testing against various cancer cell lines.
- Results : Certain modifications led to enhanced cytotoxic effects.
- : Suggests that structural modifications can optimize therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Sulfonyl Derivatives
1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine (CAS: 693231-45-7)
- Molecular Formula : C₁₈H₂₁BrN₂O₂S
- Molecular Weight : 409.34 g/mol
- Key Differences: Lacks the pyrazole-butanoyl chain. Features a 2,4-dimethylphenyl group instead of 3,4-dimethylphenyl. Lower molecular weight due to absence of the pyrazole moiety.
- Synthetic Relevance : Synthesized via sulfonylation of piperazine, analogous to methods in .
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine (CAS: 694473-41-1)
- Molecular Formula : C₁₆H₁₅Cl₂FN₂O₂S
- Molecular Weight : 389.27 g/mol
- Key Differences :
- Substituted with chlorine and fluorine atoms instead of methyl groups.
- Smaller aromatic substituents (dichlorophenyl and fluorophenyl) reduce steric bulk.
- Physicochemical Properties : Density = 1.45 g/cm³, boiling point = 545.5°C (predicted) .
Pyrazole-Containing Analogues
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
- Molecular Formula : C₁₉H₁₈BrFN₂O
- Key Differences :
- Contains a dihydropyrazole ring instead of a fully aromatic pyrazole.
- Lacks the piperazine sulfonyl group.
- Structural Relevance : Demonstrates the synthetic versatility of pyrazole intermediates, as seen in .
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine (CAS: 1005636-11-2)
- Molecular Formula : C₁₇H₂₂Cl₂N₄O₂S
- Key Differences :
- Features an ethyl-methylpyrazole sulfonyl group.
- Substituted with a dichlorobenzyl group instead of 3,4-dimethylphenyl.
- Applications: Potential relevance in medicinal chemistry due to sulfonamide and halogenated motifs .
Comparative Data Table
Biological Activity
The compound 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a novel synthetic molecule that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. Its structure includes a pyrazole moiety and a sulfonamide group, which are often associated with pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₂S |
| Molecular Weight | 372.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and sulfonamide groups enhances its potential as an enzyme inhibitor and modulator of receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially altering physiological responses.
- Receptor Modulation : Interaction with specific receptors could lead to changes in cell signaling pathways, influencing processes such as inflammation and cell proliferation.
Biological Activity
Research indicates that compounds similar to this structure exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties against various bacterial strains. For instance, related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Anti-inflammatory Effects : The sulfonamide group is often linked to anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Piperazine derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Antibacterial Activity : A series of pyrazole-based compounds were synthesized and tested for antibacterial efficacy. Results indicated that certain derivatives exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .
- In Silico Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed promising interactions with enzymes implicated in cancer metabolism, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
